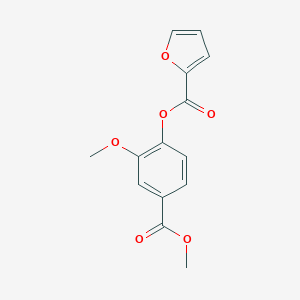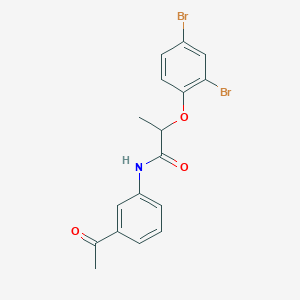![molecular formula C21H17ClN2O2 B309280 4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TCB-2 and belongs to the family of phenethylamines. TCB-2 is a synthetic compound that can be synthesized using various methods.
作用機序
The mechanism of action of TCB-2 involves binding to the serotonin 5-HT2A receptor and activating it. This activation leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. TCB-2 also acts as a partial agonist at the dopamine D2 receptor, which further enhances its effects.
Biochemical and Physiological Effects:
TCB-2 has been shown to have various biochemical and physiological effects. It has been shown to induce hallucinations, altered perception, and changes in mood. TCB-2 has also been shown to increase heart rate, blood pressure, and body temperature. These effects are similar to those observed with other hallucinogenic compounds such as LSD and psilocybin.
実験室実験の利点と制限
TCB-2 has several advantages as a research tool. It is a synthetic compound, which allows for greater control over its purity and dosage. TCB-2 is also highly selective for the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, TCB-2 has certain limitations as well. Its effects are highly variable and depend on various factors such as dosage, route of administration, and individual variability. TCB-2 is also a controlled substance in many countries, which limits its availability for research purposes.
将来の方向性
There are several future directions for research on TCB-2. One potential application is in the treatment of various psychiatric disorders such as depression and anxiety. TCB-2 has been shown to have antidepressant and anxiolytic effects in animal models, which suggests that it may have similar effects in humans. Another potential application is in the study of the role of the serotonin 5-HT2A receptor in various physiological processes such as learning and memory. TCB-2 can be used as a tool to selectively activate this receptor and study its effects. Finally, TCB-2 can be used as a model compound for the development of new hallucinogenic compounds with improved safety and efficacy profiles.
Conclusion:
In conclusion, TCB-2 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its effects on the serotonin 5-HT2A receptor and its potential applications in the treatment of various psychiatric disorders. TCB-2 has several advantages as a research tool, but also has certain limitations. There are several future directions for research on TCB-2, which may lead to the development of new treatments for various disorders and a better understanding of the role of the serotonin 5-HT2A receptor in physiological processes.
合成法
The synthesis of TCB-2 involves the reaction of 4-chlorobenzoic acid with 3-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with 4-(3-toluidinocarbonyl)phenylamine to obtain TCB-2. The purity of TCB-2 can be improved by recrystallization.
科学的研究の応用
TCB-2 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which plays a crucial role in various physiological processes such as mood regulation, cognition, and perception. TCB-2 has also been shown to have a moderate affinity for the dopamine D2 receptor.
特性
分子式 |
C21H17ClN2O2 |
|---|---|
分子量 |
364.8 g/mol |
IUPAC名 |
4-[(4-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-3-2-4-19(13-14)24-21(26)16-7-11-18(12-8-16)23-20(25)15-5-9-17(22)10-6-15/h2-13H,1H3,(H,23,25)(H,24,26) |
InChIキー |
WTXFZRZEHBMOBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxyphenyl)-3-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309198.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)


![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)